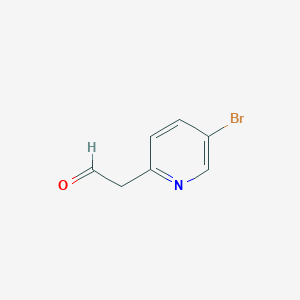

2-(5-Bromopyridin-2-YL)acetaldehyde

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine and its derivatives are fundamental scaffolds in modern chemical research, primarily due to their presence in a vast array of biologically active compounds and functional materials. clockss.orgheteroletters.orgnih.govlabseeker.comnih.govepdf.pub The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a key component in numerous pharmaceuticals, agrochemicals, and natural products. epdf.pub Its unique electronic properties and ability to participate in hydrogen bonding make it a favored pharmacophore in drug design. nih.gov Many FDA-approved drugs, such as those for treating cancer, hypertension, and viral infections, incorporate the pyridine moiety, highlighting its therapeutic importance. nih.govepdf.pub

Strategic Importance of Brominated Pyridine Acetaldehydes as Versatile Synthetic Building Blocks

The strategic introduction of a bromine atom and an acetaldehyde (B116499) group onto the pyridine ring, as seen in 2-(5-Bromopyridin-2-YL)acetaldehyde, creates a highly versatile synthetic intermediate. The bromine atom serves as a valuable handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents at the 5-position of the pyridine ring. nih.gov This capability is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

The acetaldehyde functionality is also highly reactive, capable of participating in a wide range of chemical transformations. These include aldol (B89426) condensations, Wittig reactions, and reductive aminations, providing pathways to a multitude of more complex molecular structures. The presence of both these functional groups in one molecule allows for sequential and controlled modifications, making brominated pyridine acetaldehydes powerful tools for the synthesis of novel heterocyclic systems.

Scope and Research Context of this compound in Scholarly Investigations

While extensive scholarly articles detailing the specific applications of this compound are not abundant, its value can be inferred from research on analogous structures. The compound is commercially available, indicating its use in synthetic chemistry. labseeker.com Its structural relative, 2-acetyl-5-bromopyridine, has a documented synthesis route starting from 2,5-dibromopyridine (B19318), suggesting a potential synthetic pathway to the acetaldehyde derivative through oxidation of the corresponding alcohol.

Research on similar pyridine aldehydes demonstrates their utility in constructing complex heterocyclic frameworks, including those with potential neuroprotective nih.gov and anticancer activities. nih.gov The reactivity of the aldehyde group allows for its incorporation into various ring systems through condensation and cycloaddition reactions. The bromo-substituent, in turn, can be used to introduce further complexity and modulate the electronic properties of the final molecule. Therefore, this compound is positioned as a key intermediate for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Chemical and Physical Properties

Below is a table summarizing the known properties of this compound.

| Property | Value |

| CAS Number | 1186582-79-5 |

| Molecular Formula | C₇H₆BrNO |

| Molecular Weight | 200.03 g/mol |

| Appearance | Not specified |

| Purity | Typically offered at ≥95% |

Data sourced from commercial suppliers. labseeker.com

Properties

IUPAC Name |

2-(5-bromopyridin-2-yl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-6-1-2-7(3-4-10)9-5-6/h1-2,4-5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVXCPCYRILLEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Transformative Potential of 2 5 Bromopyridin 2 Yl Acetaldehyde

Reactivity Profiles of the Aldehyde Functional Group

The aldehyde functional group in 2-(5-Bromopyridin-2-YL)acetaldehyde is a key site for various chemical reactions, enabling the construction of more complex molecular architectures.

Nucleophilic Addition Reactions and Subsequent Cascade Transformations

The electrophilic nature of the aldehyde's carbonyl carbon makes it susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, involves the formation of a new bond between the nucleophile and the carbonyl carbon, leading to the generation of a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com The subsequent protonation of the resulting alkoxide yields an alcohol. libretexts.org

These nucleophilic addition reactions can serve as the entry point for cascade transformations, where the initial product undergoes further spontaneous reactions to form more complex structures. For instance, the addition of an alcohol can lead to the formation of a hemiacetal, which is typically an unstable intermediate but can be a precursor in certain synthetic pathways. libretexts.org The stability of these tetrahedral adducts can be influenced by the structure of the molecule. nih.gov

Condensation Reactions for the Formation of Complex Heterocyclic Systems

The aldehyde functionality readily participates in condensation reactions, which are crucial for the synthesis of various heterocyclic compounds. These reactions typically involve the reaction of the aldehyde with a compound containing an active methylene (B1212753) group or an amine, followed by a cyclization step. For example, condensation with primary amines can yield imines, which can then undergo further reactions to form nitrogen-containing heterocycles. Similarly, reactions with compounds containing active methylene groups, such as malonates or cyanoacetates, can lead to the formation of new carbon-carbon bonds and subsequent cyclization to produce a variety of heterocyclic rings. The versatility of these reactions allows for the construction of diverse and complex heterocyclic systems from relatively simple starting materials. clockss.orgcem.com

Controlled Oxidation and Reduction Processes for Derivatization

The aldehyde group can be selectively oxidized or reduced to provide access to other important functional groups. Controlled oxidation, using reagents such as potassium permanganate (B83412) or Jones reagent, converts the aldehyde into a carboxylic acid, namely 2-(5-bromopyridin-2-yl)acetic acid. This transformation is useful for introducing a carboxylic acid moiety, which can then be used in a variety of subsequent reactions, such as esterification or amidation.

Conversely, the aldehyde can be reduced to a primary alcohol, 2-(5-bromopyridin-2-yl)ethanol, using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. This reduction provides a route to alcohol derivatives and can be a key step in multi-step synthetic sequences.

Transformations Involving the Bromine Moiety on the Pyridine (B92270) Ring

The bromine atom on the pyridine ring of this compound offers another reactive handle for chemical modifications, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and the bromine atom on the pyridine ring serves as an excellent electrophilic partner in these transformations. jocpr.comrsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine derivative with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net It is a widely used method for forming biaryl structures and introducing new carbon substituents onto the pyridine ring. mdpi.comnih.gov The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Heck Reaction: The Heck reaction couples the bromopyridine with an alkene to form a new C-C bond, typically with the installation of a substituted vinyl group on the pyridine ring. organic-chemistry.orgnih.gov The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. libretexts.org The catalytic cycle involves oxidative addition, migratory insertion of the olefin, and β-hydride elimination. libretexts.org

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the bromopyridine with an amine in the presence of a palladium catalyst and a strong base. nih.govorganic-chemistry.org This method is highly versatile and allows for the introduction of a wide range of primary and secondary amines onto the pyridine ring, providing access to various aminopyridine derivatives. chemspider.comamazonaws.comnih.govresearchgate.net

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura | Organoboron Reagent | C-C | Pd(0) catalyst, Base |

| Heck | Alkene | C-C | Pd catalyst, Base |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, Strong Base, Ligand |

Nucleophilic Aromatic Substitution Strategies on the Bromopyridine Core

While less common for simple aryl bromides, nucleophilic aromatic substitution (SNAr) can occur on the bromopyridine core, particularly if the ring is activated by electron-withdrawing groups or under specific reaction conditions. In an SNAr reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a Meisenheimer-like intermediate, followed by the departure of the bromide ion. nih.gov In some cases, these reactions may proceed through a concerted mechanism. nih.gov This strategy can be employed to introduce various nucleophiles, such as alkoxides, thiolates, or amines, directly onto the pyridine ring.

Engagement in Multi-Component Reactions for Molecular Diversity

The strategic incorporation of this compound into multi-component reactions (MCRs) represents a powerful approach for the rapid generation of complex and structurally diverse molecular scaffolds. MCRs, by their nature, assemble three or more reactants in a single synthetic operation, offering significant advantages in terms of efficiency, atom economy, and the exploration of vast chemical spaces. The unique structural features of this compound, namely the reactive aldehyde functionality and the electron-deficient bromo-substituted pyridine ring, render it a valuable building block for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

The aldehyde group serves as a key electrophilic component, readily participating in the initial steps of various named MCRs. The presence of the 5-bromopyridin-2-yl moiety introduces a heteroaromatic system that can influence the reactivity of the aldehyde and provides a handle for further chemical modifications, thereby enhancing the molecular diversity of the resulting products.

One of the prominent MCRs where this compound can be employed is the Biginelli reaction . taylorandfrancis.comwikipedia.org This acid-catalyzed cyclocondensation reaction typically involves an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) to furnish dihydropyrimidinones (DHPMs) or their thio-analogs. taylorandfrancis.comwikipedia.org The use of this compound in this reaction is anticipated to yield DHPMs bearing a 5-bromopyridin-2-yl substituent at the C4 position. The electron-withdrawing nature of the pyridine ring is expected to activate the aldehyde, facilitating the initial condensation with urea. The resulting library of DHPMs would possess the characteristic pyridine motif, a common feature in many biologically active compounds.

Another significant MCR is the Ugi four-component reaction (U-4CR) , which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. wikipedia.orgresearchgate.net The versatility of the Ugi reaction allows for the introduction of four independent points of diversity into the final product. By utilizing this compound as the aldehyde component, a diverse array of peptidomimetic structures can be synthesized. The reaction is expected to proceed efficiently, with the aldehyde readily forming an imine with the amine component, which is then attacked by the isocyanide and the carboxylate. wikipedia.org The resulting Ugi products, incorporating the bromopyridinyl moiety, can serve as precursors for more complex heterocyclic systems through post-Ugi transformations.

The Passerini three-component reaction is another valuable tool for generating molecular diversity. This reaction involves an aldehyde, a carboxylic acid, and an isocyanide to yield α-acyloxy amides. wikipedia.orgnumberanalytics.com The participation of this compound in the Passerini reaction would lead to the formation of α-acyloxy amides with the characteristic bromopyridinyl substituent. The reaction tolerates a wide range of functional groups, allowing for the creation of diverse libraries of compounds. wikipedia.orgrsc.org The products can be valuable intermediates in the synthesis of various pharmaceuticals and natural products.

The potential for this compound to participate in these and other MCRs opens up avenues for the synthesis of a vast number of novel compounds. The general reactivity of heteroaromatic aldehydes in such reactions suggests that this compound would be a competent substrate, leading to the generation of diverse molecular architectures. nih.govsemanticscholar.org The bromine atom on the pyridine ring further expands the transformative potential, offering a site for subsequent cross-coupling reactions to introduce additional complexity and diversity.

The following table illustrates hypothetical examples of products that could be synthesized from this compound in various multi-component reactions, showcasing the potential for generating molecular diversity.

| Reaction Type | Reactants | Potential Product Structure | Anticipated Yield Range |

| Biginelli Reaction | This compound, Ethyl acetoacetate, Urea | 4-(5-Bromopyridin-2-ylmethyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | Moderate to Good |

| Ugi Reaction | This compound, Benzylamine, Acetic acid, tert-Butyl isocyanide | N-Benzyl-2-(5-bromopyridin-2-yl)-N-(tert-butylcarbamoyl)acetamide | Good to Excellent |

| Passerini Reaction | This compound, Benzoic acid, Cyclohexyl isocyanide | 1-(Cyclohexylamino)-1-oxo-2-(5-bromopyridin-2-yl)ethyl benzoate | Good |

Applications As a Versatile Building Block in Complex Molecular Synthesis

Role in Medicinal Chemistry Research and Drug Discovery Intermediates

In the realm of medicinal chemistry, the structural framework of a molecule is paramount to its biological activity. The development of novel therapeutic agents often relies on the efficient synthesis of diverse heterocyclic scaffolds. 2-(5-Bromopyridin-2-YL)acetaldehyde serves as a key intermediate in the synthesis of numerous biologically relevant nitrogen-containing heterocycles.

The presence of both an aldehyde and a bromopyridine unit allows for a variety of cyclization and cross-coupling reactions, leading to the formation of diverse heterocyclic systems.

Pyridines: Substituted pyridines are fundamental components of many natural products and FDA-approved drugs. nih.gov The core structure of this compound can be further functionalized to generate more complex pyridine (B92270) derivatives. ijpsonline.comresearchgate.net While direct synthesis from the title compound is not extensively documented, general methods for pyridine synthesis, such as those involving the cyclization of dicarbonyl compounds with ammonia (B1221849) sources, can be adapted. scholarexpress.net For instance, the aldehyde functionality could participate in condensation reactions, while the bromopyridine moiety allows for subsequent modifications via cross-coupling reactions. csu.edu.aunih.gov

Piperazines: The piperazine (B1678402) ring is a privileged scaffold in medicinal chemistry, found in numerous bioactive molecules. labseeker.com Synthetic routes to substituted piperazines often involve the cyclization of α-amino acids or the functionalization of a pre-existing piperazine core. labseeker.com While direct synthesis from this compound is not explicitly described in the provided literature, its aldehyde group could potentially be used in reductive amination reactions with appropriate diamine precursors to construct the piperazine ring.

Tetrahydroisoquinolines: Tetrahydroisoquinolines are a class of nitrogen-containing heterocyclic compounds present in many biologically active natural products and synthetic drugs. nih.gov A primary method for their synthesis is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. csu.edu.aumq.edu.aunih.govresearchgate.net In this context, this compound could serve as the aldehyde component, reacting with a suitable β-phenylethylamine to yield a pyridine-annulated tetrahydroisoquinoline derivative. These resulting structures are of interest for their potential as anticancer and anti-angiogenesis agents. nih.gov

Imidazopyridines: Imidazopyridines are a class of fused heterocyclic compounds with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. sciencescholar.usnih.govmdpi.comgoogle.com A common synthetic strategy involves the reaction of 2-aminopyridines with α-halocarbonyls or other suitable C2 synthons. sciencescholar.usmdpi.comgoogle.com The aldehyde group in this compound, after conversion to a suitable derivative, could potentially participate in cyclization reactions with 2-aminopyridines to form the imidazopyridine scaffold. The resulting 5-bromo-substituted imidazopyridine could then be further diversified.

Table 1: Synthesis of Biologically Relevant Heterocycles

| Heterocycle | General Synthetic Strategy | Potential Role of this compound |

|---|---|---|

| Pyridines | Cyclization of dicarbonyl compounds with ammonia sources; Functionalization of existing pyridine rings. scholarexpress.netnih.gov | The aldehyde group can undergo condensation, and the bromopyridine moiety allows for further functionalization. ijpsonline.comcsu.edu.au |

| Piperazines | Cyclization of α-amino acids; Reductive amination with diamines. labseeker.com | The aldehyde functionality can be utilized in reductive amination reactions. |

| Tetrahydroisoquinolines | Pictet-Spengler reaction. csu.edu.aumq.edu.aunih.govresearchgate.net | Can act as the aldehyde component in the Pictet-Spengler reaction to form pyridine-annulated tetrahydroisoquinolines. nih.gov |

| Imidazopyridines | Reaction of 2-aminopyridines with α-halocarbonyls or other C2 synthons. sciencescholar.usmdpi.comgoogle.com | The aldehyde group, after modification, can participate in cyclization to form the imidazopyridine ring. |

Beyond the fundamental scaffolds, this compound is a precursor for more complex, fused heterocyclic systems.

Indolizines: The indolizine (B1195054) nucleus is a feature of many natural alkaloids and synthetic compounds with diverse biological activities, including anti-inflammatory and anticancer properties. chemmethod.com A number of synthetic methods for indolizines start from 2-substituted pyridines. labseeker.comnih.govnih.gov For example, the reaction of a 2-pyridylacetate (B8455688) derivative with an alkyne is a known route to indolizines. nih.gov The acetaldehyde (B116499) moiety of the title compound can be readily oxidized to the corresponding carboxylic acid, providing a direct entry into such synthetic pathways.

Pyrimidines: The pyrimidine (B1678525) ring is another crucial heterocycle in medicinal chemistry, forming the core of many therapeutic agents. nih.gov The synthesis of 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives has been reported, demonstrating the feasibility of coupling pyridine and pyrimidine rings. nih.gov In such syntheses, a substituted pyridine with a reactive group at the 2-position is often employed. The aldehyde functionality of this compound could be transformed into a group suitable for cyclization with a three-carbon component to construct the pyrimidine ring.

Table 2: Synthesis of Advanced Nitrogen-Containing Heterocycles

| Heterocycle | General Synthetic Strategy | Potential Role of this compound |

|---|---|---|

| Indolizines | Cyclization of 2-substituted pyridine derivatives with alkynes or other suitable partners. labseeker.comnih.govnih.gov | The acetaldehyde can be oxidized to a carboxylic acid, a common precursor in indolizine synthesis. |

| Pyrimidines | Condensation of a 1,3-dicarbonyl equivalent with an amidine or urea (B33335) derivative. nih.gov | The aldehyde group can be modified to participate in cyclization reactions to form the pyrimidine ring. |

Contributions to Material Science and Polymer Precursor Development

The application of pyridine-containing molecules extends into material science, where they are used in the development of functional materials such as polymers and coordination complexes. ijpsonline.com The rigid, aromatic structure of the pyridine ring can impart desirable thermal and electronic properties to polymers. The bromine atom on the pyridine ring of this compound offers a site for polymerization reactions, such as Suzuki or Stille cross-coupling, to create conjugated polymers. These polymers often exhibit interesting photophysical and electronic properties, making them suitable for applications in organic electronics.

Furthermore, the aldehyde group can participate in polymerization reactions, for instance, through condensation with appropriate co-monomers. While direct studies on the use of this compound as a polymer precursor are not widely reported, the known reactivity of its functional groups suggests its potential in this area. It is also noted that acetaldehyde can inhibit the polymerization of tubulin, a protein involved in forming microtubules, which could be a point of interest in the study of biomaterials and their interactions with cellular components.

Design and Synthesis of Chemical Probes and Ligands for Biological and Catalytic Studies

Chemical probes are essential tools for studying biological processes and validating drug targets. researchgate.netgoogle.com The design of such probes often involves a recognition element, a reactive group, and a reporter tag. The 5-bromopyridine moiety of this compound can serve as a recognition element for specific protein binding sites. The aldehyde group provides a reactive handle for attaching reporter tags, such as fluorophores or biotin, through reactions like reductive amination. Pyrimidine-based probes have been developed for kinases like Bruton's tyrosine kinase (Btk).

In the field of catalysis, pyridine-based ligands are widely used due to their ability to coordinate with a variety of metal centers, influencing the activity and selectivity of catalytic reactions. The nitrogen atom of the pyridine ring in this compound can act as a coordination site for metal ions. The bromine atom can be replaced through cross-coupling reactions to introduce other coordinating groups, allowing for the synthesis of bidentate or tridentate ligands. For example, azo-Schiff base ligands derived from 5-bromopyridine have been used to form complexes with various transition metals, and these complexes have been studied for their biological activity. nih.govmdpi.com The aldehyde functionality offers an additional site for modification to fine-tune the steric and electronic properties of the resulting ligand, which is crucial for optimizing catalytic performance.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Confirmation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the elucidation of the molecular structure of 2-(5-Bromopyridin-2-YL)acetaldehyde in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the compound's constitution and insights into its conformational preferences.

In a typical ¹H NMR spectrum of this compound, the aldehydic proton would appear as a characteristic downfield signal, likely a triplet, due to coupling with the adjacent methylene (B1212753) protons. The methylene protons would, in turn, appear as a doublet. The aromatic protons on the pyridine (B92270) ring would exhibit distinct chemical shifts and coupling patterns consistent with a 2,5-disubstituted pyridine system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehydic CH | 9.5 - 10.0 | t |

| Methylene CH₂ | 3.8 - 4.2 | d |

| Pyridine H-3 | 7.8 - 8.0 | d |

| Pyridine H-4 | 8.0 - 8.2 | dd |

| Pyridine H-6 | 8.6 - 8.8 | d |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Similarly, ¹³C NMR spectroscopy would provide key information on the carbon framework. The carbonyl carbon of the aldehyde group would be observed at a significantly downfield chemical shift (typically 190-200 ppm). The chemical shifts of the pyridine ring carbons would also be indicative of the substitution pattern.

Advanced Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Advanced mass spectrometry techniques are critical for determining the molecular weight and confirming the elemental composition of this compound. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap detector would provide a highly accurate mass measurement.

The nominal molecular weight of this compound (C₇H₆BrNO) is 200.03 g/mol . nih.gov High-resolution mass spectrometry would be able to confirm this mass with high precision, typically to within a few parts per million (ppm). The presence of the bromine atom would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks in the mass spectrum separated by two mass units.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would provide further structural confirmation. By inducing fragmentation of the molecular ion, a characteristic pattern of fragment ions would be generated, which can be rationalized based on the structure of the molecule.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ (with ⁷⁹Br) | 200.9709 |

| [M+H]⁺ (with ⁸¹Br) | 202.9689 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule. For this compound, these techniques are particularly useful for identifying the key carbonyl and pyridine moieties.

The IR spectrum would be expected to show a strong, characteristic absorption band for the C=O stretch of the aldehyde group, typically in the region of 1720-1740 cm⁻¹. The C-H stretch of the aldehyde proton would also be observable, usually as a pair of weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would be found in the lower frequency region of the spectrum. While a specific IR spectrum for the target compound is not available, the spectrum of the related compound 2-Amino-5-bromopyridine shows characteristic peaks for the pyridine ring. chemicalbook.com

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the pyridine ring are often more intense in the Raman spectrum than in the IR spectrum.

Table 3: Key Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aldehyde C=O Stretch | 1720 - 1740 (strong) | 1720 - 1740 (weak) |

| Aldehyde C-H Stretch | 2720 & 2820 (weak) | 2720 & 2820 (moderate) |

| Pyridine Ring C=C, C=N Stretches | 1400 - 1600 (moderate to strong) | 1400 - 1600 (strong) |

| C-Br Stretch | 500 - 600 (moderate) | 500 - 600 (strong) |

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Analogues

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable crystals of this compound itself might be challenging due to its reactive aldehyde group, the structural analysis of its stable derivatives or analogues can provide invaluable information.

For instance, the crystal structure of a derivative like 2-(5-Bromopyridin-3-yl)-5-[3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-ylsulfonyl)thiophen-2-yl]-1,3,4-oxadiazole has been determined, revealing the precise bond lengths, bond angles, and conformation of the 5-bromopyridine moiety in the solid state. nih.gov Such studies on related compounds confirm the expected planarity of the pyridine ring and the electronic effects of the bromine substituent. These findings can be used to build accurate molecular models of this compound and to understand its potential intermolecular interactions. X-ray crystallographic studies have also been performed on other derivatives, such as (1-(5-Bromopyridin-2-yl)cyclopropyl)methanol. bldpharm.com

High-Performance Chromatographic Methods for Purity Assessment and Mixture Separation

High-performance liquid chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for separating it from any impurities or byproducts. A reversed-phase HPLC method would likely be the most suitable approach.

For the analysis of aldehydes like this compound, derivatization is often employed to enhance detection and improve chromatographic performance. nih.gov A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a stable, colored hydrazone derivative that can be readily detected by a UV-Vis detector. ijpsonline.com

An optimized HPLC method would involve selecting an appropriate stationary phase (e.g., a C18 column), a mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), and a suitable detector wavelength for the DNPH derivative (around 360 nm). ijpsonline.com The method would be validated for parameters such as linearity, accuracy, precision, and limit of detection to ensure its suitability for quantitative purity analysis. ijpsonline.com

Table 4: Typical Parameters for an HPLC Method for Purity Assessment of this compound (as DNPH derivative)

| Parameter | Value |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~360 nm |

| Injection Volume | 10 - 20 µL |

| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) |

By employing these advanced spectroscopic and chromatographic techniques, a comprehensive characterization of this compound can be achieved, ensuring its structural integrity and purity for its intended applications.

Computational and Theoretical Investigations into the Electronic Properties and Reactivity of 2 5 Bromopyridin 2 Yl Acetaldehyde

Density Functional Theory (DFT) Studies for Electronic Structure, Molecular Geometry, and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are employed to determine the optimized molecular geometry, electronic energies, and other key properties of 2-(5-Bromopyridin-2-YL)acetaldehyde.

Molecular Geometry: DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict the most stable three-dimensional arrangement of atoms in the molecule. mdpi.com These calculations would reveal bond lengths, bond angles, and dihedral angles. For instance, the geometry is expected to be influenced by the orientation of the acetaldehyde (B116499) group relative to the pyridine (B92270) ring. Similar to its isomer, 6-Bromopyridine-2-carbaldehyde, there would likely be a more stable trans conformer and a higher-energy cis conformer, dictated by steric and electronic interactions between the side chain and the nitrogen atom of the pyridine ring. mdpi.com

Electronic Structure and Energetics: Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive. The distribution of these frontier orbitals would show the electron-rich (HOMO) and electron-poor (LUMO) regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Table 1: Representative Predicted Geometric Parameters for this compound using DFT (Note: This table is illustrative, based on expected values from DFT calculations on similar molecules.)

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C=O Bond Length | ~1.21 Å |

| Pyridine Ring C-N Bond Lengths | ~1.34 Å |

| C-C (ring-side chain) Bond Length | ~1.50 Å |

| Pyridine Ring C-N-C Angle | ~117° |

| C-C-O Angle (side chain) | ~125° |

Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with these transformations. For this compound, this could involve studying reactions such as oxidation of the aldehyde group or nucleophilic addition.

A relevant example is the decarbonylation reaction observed in the related molecule 6-Bromopyridine-2-carbaldehyde upon UV irradiation, leading to the formation of 2-bromopyridine (B144113) and carbon monoxide. mdpi.com A similar photochemical reaction could be investigated for this compound. Computational methods would be used to locate the transition state structure for the C-C bond cleavage. The energy of this transition state determines the activation energy of the reaction, providing a quantitative measure of how fast the reaction is likely to proceed. By mapping the potential energy surface, chemists can gain a detailed understanding of the reaction dynamics.

Prediction of Spectroscopic Parameters and Simulation of Spectral Data

DFT and its time-dependent extension (TD-DFT) are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. sigmaaldrich.comnih.gov

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The calculated IR spectrum can be compared with an experimental spectrum to aid in the assignment of observed absorption bands. mdpi.comnih.gov For this compound, characteristic peaks would be expected for the C=O stretch of the aldehyde, C-Br stretching, and various vibrations associated with the pyridine ring. Scaling factors are often applied to the calculated frequencies to better match experimental values. mdpi.com

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods within DFT can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning peaks in experimental NMR spectra and can help to distinguish between different isomers or conformers.

UV-Vis Spectroscopy: TD-DFT calculations are used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. This information helps in understanding the color and photophysical properties of the compound.

Table 2: Representative Predicted Spectroscopic Data for this compound (Note: This table is illustrative, based on expected values from computational simulations.)

| Spectroscopic Technique | Predicted Parameter | Value |

| IR Spectroscopy | C=O Stretching Frequency | ~1730 cm⁻¹ |

| IR Spectroscopy | C-Br Stretching Frequency | ~650 cm⁻¹ |

| ¹H NMR | Aldehyde Proton (CHO) Chemical Shift | ~9.8 ppm |

| ¹³C NMR | Carbonyl Carbon (C=O) Chemical Shift | ~200 ppm |

| UV-Vis Spectroscopy | λ_max (n→π* transition) | ~280 nm |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design Principles for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov These models are crucial in drug discovery for predicting the activity of new, unsynthesized molecules.

Should this compound and its derivatives be identified as having a particular biological activity, for example, as inhibitors of an enzyme like acetaldehyde dehydrogenase (ALDH), a QSAR study could be undertaken. ccspublishing.org.cn A series of derivatives would be synthesized or modeled, and their biological activity would be measured.

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) would be used to build a 3D-QSAR model. ccspublishing.org.cn These models generate contour maps that show where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.

The reliability of a QSAR model is assessed using statistical parameters such as the cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (R²). A Q² value greater than 0.5 is generally considered indicative of a predictive model. ccspublishing.org.cn

Ligand Design Principles: The insights from QSAR models provide clear principles for ligand design. For instance, if a CoMFA map shows that a bulky, electropositive group is required at a certain position on the pyridine ring, new derivatives can be designed with these features to enhance biological activity. The use of the related compound, 2-(5-bromopyridin-2-yl)acetic acid, in the synthesis of inhibitors for Mycobacterium tuberculosis suggests that the 5-bromopyridin-2-yl-acetyl scaffold is a viable starting point for developing new therapeutic agents. nih.gov

Emerging Research Frontiers and Future Prospects

Development of Novel Catalytic Approaches for Synthesis and Transformation of Bromopyridine Acetaldehydes

The synthesis and transformation of bromopyridine acetaldehydes are pivotal for their utilization in various chemical applications. Current research is actively exploring innovative catalytic methods to enhance efficiency, selectivity, and sustainability.

A significant area of focus is the development of novel catalysts for the synthesis of the core bromopyridine structure itself. While traditional methods for producing bromopyridines exist, they can sometimes require harsh conditions. chempanda.com For instance, the synthesis of 2-bromopyridine (B144113) can be achieved from 2-aminopyridine (B139424) through diazotization followed by bromination. wikipedia.orggoogle.com Researchers are investigating milder and more efficient catalytic systems to streamline this process.

Furthermore, catalysis plays a crucial role in the transformations of the bromopyridine moiety. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the bromine-substituted position. sigmaaldrich.commdpi.com Ruthenium-catalyzed reactions are also showing promise for the synthesis of complex heteroarylated 2-pyridones from 2-bromopyridines. mdpi.comnih.gov These advanced catalytic methods open up avenues for creating a vast array of derivatives from 2-(5-Bromopyridin-2-YL)acetaldehyde.

The aldehyde functional group also presents opportunities for catalytic transformations. For example, the synthesis of 2-(2-Bromophenyl)acetaldehyde, a related compound, has been achieved through the oxidation of the corresponding alcohol using pyridinium (B92312) chlorochromate. prepchem.com Future research will likely focus on developing more environmentally friendly and selective oxidation catalysts.

Exploration of New Chemical Space through Diverse Derivatization Strategies

The dual reactivity of this compound makes it an ideal scaffold for exploring new chemical space through diverse derivatization strategies. The aldehyde group can readily undergo a variety of reactions, including but not limited to:

Reductive amination: To introduce a wide range of amine-containing substituents.

Wittig reaction: To form alkenes with various functional groups. chemicalbook.com

Aldol (B89426) condensation: To create larger, more complex carbon skeletons.

Oxidation: To form the corresponding carboxylic acid.

Reduction: To form the corresponding alcohol.

Simultaneously, the bromo-substituent on the pyridine (B92270) ring serves as a handle for numerous cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and other moieties. sigmaaldrich.com For example, the Suzuki cross-coupling reaction has been effectively used to synthesize a series of novel pyridine derivatives from brominated pyridine precursors. mdpi.com

This combinatorial approach, modifying both the aldehyde and the bromopyridine functionalities, allows for the generation of large libraries of compounds with diverse structures and properties. These libraries can then be screened for various biological activities or material properties.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The increasing demand for the rapid synthesis and screening of new chemical entities has led to the development of automated synthesis platforms and high-throughput experimentation (HTE). sigmaaldrich.com The well-defined reactivity of this compound and its derivatives makes them highly suitable for integration into these automated workflows.

Automated synthesizers can be programmed to perform a series of reactions in a parallel or sequential manner, enabling the rapid production of a library of derivatives from a common starting material like this compound. nih.gov This is particularly advantageous for exploring the vast chemical space accessible through the derivatization strategies mentioned previously.

Once synthesized, these compound libraries can be subjected to high-throughput screening (HTS) to identify molecules with desired properties. sigmaaldrich.comrsc.org For example, libraries of pyridine derivatives can be screened for potential pharmaceutical applications, such as their ability to inhibit specific enzymes or interact with biological targets. nih.govnih.gov The use of catalyst-coated glass beads (ChemBeads) can further streamline the purification process in HTE. sigmaaldrich.com

Interdisciplinary Research Opportunities in Chemical Biology, Materials Science, and Supramolecular Chemistry

The versatile nature of this compound and its derivatives opens up a plethora of interdisciplinary research opportunities.

In chemical biology , bromopyridine derivatives are being explored for their potential as tools to probe biological systems. rsc.orgresearchgate.net For instance, they can be incorporated into larger molecules to study protein-ligand interactions or to develop new therapeutic agents. The ability to functionalize the pyridine ring allows for the attachment of fluorescent tags or other reporter groups, facilitating their use in imaging and diagnostic applications.

In materials science , pyridine-based ligands are known for their stability and are used in the construction of functional materials. mdpi.com The ability to create a wide range of derivatives from this compound could lead to the development of new polymers, metal-organic frameworks (MOFs), and other materials with tailored electronic, optical, or catalytic properties.

In supramolecular chemistry , pyridine-containing molecules are frequently used to build complex, self-assembled architectures through coordination with metal ions or through non-covalent interactions like hydrogen bonding. mdpi.com The diverse derivatives that can be synthesized from this compound provide a rich toolbox for designing and constructing novel supramolecular systems with unique functions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(5-bromopyridin-2-yl)acetaldehyde, and what critical parameters influence yield and purity?

- Answer : A widely used method involves the catalytic intramolecular arylation of bromopyridine derivatives. For example, continuous flow systems can enhance reaction efficiency by maintaining precise temperature control and reducing side reactions. Key parameters include:

- Catalyst selection : Pd-based catalysts improve cross-coupling efficiency.

- Temperature : Optimal ranges (e.g., 80–100°C) prevent decomposition of the aldehyde group.

- Reaction time : Prolonged durations may lead to over-oxidation or polymerization .

- Table : Common Synthetic Routes

| Method | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Intramolecular arylation | Pd(PPh₃)₄ | 75–85 | >95 | |

| Flow-system synthesis | Pd/C | 80–90 | >98 |

Q. What are the best practices for characterizing the crystal structure of this compound using X-ray diffraction?

- Answer : Employ software suites like SHELXL for structure refinement and ORTEP-3 for visualizing molecular geometry. Critical steps include:

- Data collection : Use high-resolution detectors to minimize noise.

- Refinement : Apply restraints to manage thermal motion in the aldehyde group.

- Validation : Cross-check with spectroscopic data (e.g., NMR) to resolve ambiguities in bond lengths or angles .

Advanced Research Questions

Q. How can crystallographic software resolve structural ambiguities in derivatives of this compound?

- Answer : Advanced features in SHELXL (e.g., TWIN/BASF commands) handle twinned crystals or disorder in bromine substituents. For example:

- Disorder modeling : Split occupancy refinement for overlapping atoms.

- Hydrogen bonding analysis : Use PLATON to map interactions affecting molecular packing .

- Case Study : A derivative with ambiguous Br positioning showed a 0.2 Å discrepancy between experimental and DFT-calculated bond lengths. Refinement with SHELXL resolved this by adjusting thermal parameters .

Q. How do researchers address discrepancies between theoretical and experimental spectroscopic data for bromopyridine derivatives?

- Answer : Combine computational chemistry (e.g., DFT calculations) with empirical validation:

- NMR shifts : Compare Gaussian-optimized structures with experimental -/-NMR.

- IR frequencies : Account for solvent effects in DFT simulations.

- Example : A 5-bromo-substituted pyridine showed a 10 ppm -NMR deviation; solvent correction (DMSO) in DFT reduced this to <2 ppm .

Q. What strategies optimize regioselectivity in functionalizing this compound?

- Answer : Screen reaction conditions using informer libraries (e.g., Aryl Halide Chemistry Informer Library):

- Solvent polarity : Polar aprotic solvents (DMF) favor nucleophilic attack at the 5-bromo position.

- Directing groups : Acetaldehyde’s carbonyl group directs electrophilic substitution to the pyridine’s 3-position .

- Table : Regioselectivity Screening

| Condition | Regioselectivity (5-Br vs. 2-CHO) | Yield (%) |

|---|---|---|

| DMF, 80°C | 9:1 | 88 |

| THF, 60°C | 6:1 | 72 |

Q. How is the stability of this compound managed under varying experimental conditions?

- Answer : The aldehyde group is prone to oxidation and polymerization. Mitigation strategies include:

- Storage : –20°C under inert atmosphere (Ar/N₂).

- In-situ derivatization : Convert to stable acetals or Schiff bases during reactions.

- Degradation analysis : Monitor via HPLC-MS for dimerization byproducts .

Data Contradiction Analysis

Q. How to resolve conflicting crystallographic and spectroscopic data for bromopyridine-acetaldehyde adducts?

- Answer : Cross-validate using complementary techniques:

- X-ray vs. NMR : If bond lengths conflict, re-examine hydrogen atom placement in XRD.

- DFT vs. IR : Adjust computational models to include anharmonic vibrations .

Q. Why might synthetic yields vary significantly across reported methods for this compound?

- Answer : Variations arise from:

- Impurity profiles : Unreacted 5-bromopyridine precursors (detected via GC-MS).

- Catalyst deactivation : Trace moisture or oxygen degrades Pd catalysts.

- Solution : Use high-purity reagents and rigorously anhydrous conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.